molecular formula C15H23NO5S B1514240 Boc-D-Alaninyl tosylate

Boc-D-Alaninyl tosylate

Cat. No.: B1514240
M. Wt: 329.4 g/mol
InChI Key: KLEPSZKPAIHWIS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butoxycarbonyl-protected amino group and a 4-methylbenzenesulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making it easier to manipulate the molecule without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Formation of the Sulfonate Ester: The protected amino alcohol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. This step is also carried out in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purities. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection: The tert-butoxycarbonyl group is usually removed using trifluoroacetic acid in dichloromethane.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include thiolates, amines, or ethers.

    Deprotected Amine: The removal of the tert-butoxycarbonyl group yields the free amine, which can be further functionalized.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate has several applications in scientific research:

    Peptide Synthesis: It is commonly used as an intermediate in the synthesis of peptides.

    Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: It is used in the preparation of bioconjugates, where the protected amino group can be selectively deprotected and coupled to biomolecules.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-methylbenzenesulfonate group in ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate makes it unique compared to its bromine and iodine analogs. The methyl group can influence the compound’s reactivity and steric properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)/t12-/m1/s1

InChI Key

KLEPSZKPAIHWIS-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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